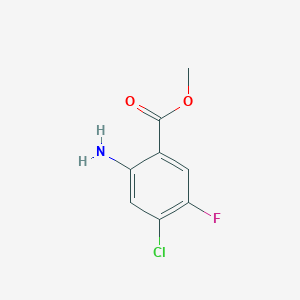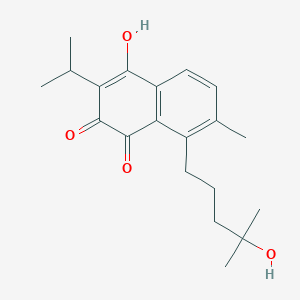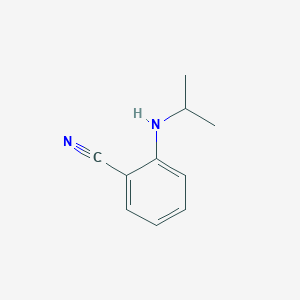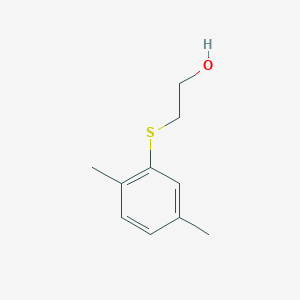
2-(2,5-Dimethylphenyl)sulfanylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dimethylphenyl)sulfanylethanol is a chemical compound with the molecular formula C10H14OS and a molecular weight of 182.28 g/mol1. It is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
While there are no specific synthesis methods available for 2-(2,5-Dimethylphenyl)sulfanylethanol, a related compound, 2,5-dimethylphenylacetic acid, can be synthesized by converting p-xylene with chloroacetyl chloride into 2-chloro-1-(2,5-dimethylphenyl)ethanone2. This compound is then reacted with another compound to give a mixture, which is then hydrolyzed to 2,5-dimethylphenylacetic acid2.
Molecular Structure Analysis
The molecular structure of 2-(2,5-Dimethylphenyl)sulfanylethanol is not explicitly available. However, the molecular formula C10H14OS indicates that it contains 10 carbon atoms, 14 hydrogen atoms, one sulfur atom, and one oxygen atom1.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving 2-(2,5-Dimethylphenyl)sulfanylethanol. However, it’s worth noting that sulfanylethanol compounds are often used in organic synthesis due to their reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2,5-Dimethylphenyl)sulfanylethanol are not explicitly available. However, it’s worth noting that the molecular weight of the compound is 182.28 g/mol1.Safety And Hazards
The safety and hazards associated with 2-(2,5-Dimethylphenyl)sulfanylethanol are not explicitly known. However, it’s worth noting that the compound is not intended for human or veterinary use and is typically used for research purposes1.
Direcciones Futuras
There is no specific information available on the future directions of research or applications involving 2-(2,5-Dimethylphenyl)sulfanylethanol. However, given its chemical structure, it could potentially be used in various areas of organic synthesis and research.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, further research and consultation with experts in the field are recommended.
Propiedades
IUPAC Name |
2-(2,5-dimethylphenyl)sulfanylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-8-3-4-9(2)10(7-8)12-6-5-11/h3-4,7,11H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBIBNONDDNCNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)sulfanylethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


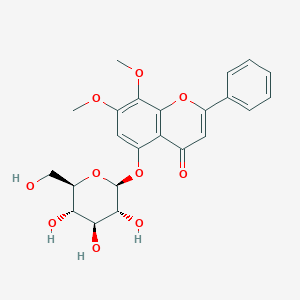
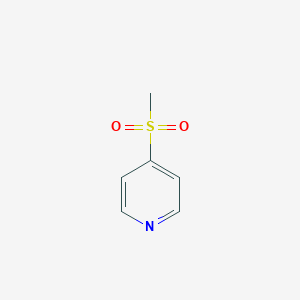




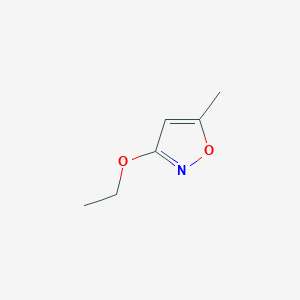
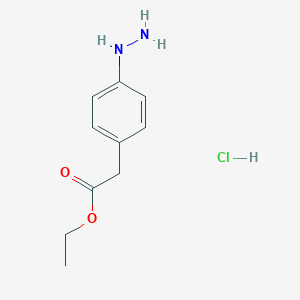
![Benzo[b]thiophene-5-acetic acid](/img/structure/B172265.png)

